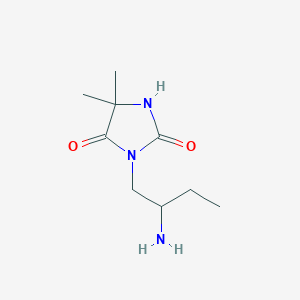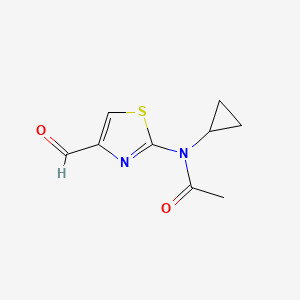
2-(2-Bromopyridin-4-YL)acetonitrile
Overview
Description
“2-(2-Bromopyridin-4-YL)acetonitrile” is a chemical compound with the CAS Number: 312325-74-9. It has a molecular weight of 197.03 and its IUPAC name is (2-bromo-4-pyridinyl)acetonitrile . It appears as a solid, with color ranging from pale-yellow to yellow-brown .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H5BrN2/c8-7-5-6 (1-3-9)2-4-10-7/h2,4-5H,1H2 . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored in a dry environment at a temperature between 2-8°C . .Scientific Research Applications
Palladium-Catalyzed Cyclization
- Research by Cho and Kim (2008) discussed the use of a similar compound, 3-Bromopyridine-4-carbaldehyde, for palladium-catalyzed cyclization with carboxylic acids in acetonitrile. This process yields 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl alkanoates, which are of significant interest in synthetic chemistry.
Nickel(II)thiocyanate Coordination Compounds
- Krebs et al. (2021) explored the formation of various nickel(II)thiocyanate coordination compounds with 3-bromopyridine in different solvents including acetonitrile (Krebs, Ceglarska, & Näther, 2021). This research provides insights into the synthesis and properties of these compounds, which are relevant in material science and coordination chemistry.
Synthesis of 2-Aminopyridinium Compounds
- The synthesis and characterization of 2-aminopyridinium compounds using acetonitrile as a solvent have been reported by Luque et al. (1997). These compounds demonstrate weak antiferromagnetic exchange interactions, which are of interest in the field of magnetic materials.
Synthesis of 4-Pyrrolidin-3-cyanopyridine Derivatives
- Bogdanowicz et al. (2013) synthesized novel 4-pyrrolidin-3-cyanopyridine derivatives from a related compound, 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile. These derivatives showed antimicrobial activity against various bacteria (Bogdanowicz et al., 2013).
Electrochemical Homocoupling
- The electrochemical homocoupling of 2-bromomethylpyridines, catalyzed by nickel complexes, was studied by Kelnner W R de França et al. (2002). This study offers valuable insights into the synthesis of bipyridines using electrochemical methods.
Mn(NCS)2 Coordination Compounds
- In a study by Krebs et al. (2022), reactions of Mn(NCS)2 with 3-bromopyridine in acetonitrile were examined. The research focused on the synthesis and characterization of coordination compounds with potential applications in material science.
Photodissociation Reactions in Ruthenium Complexes
- Hecker et al. (1991) investigated the photodissociation reactions of ruthenium complexes in acetonitrile (Hecker, Fanwick, & McMillin, 1991). This study contributes to the understanding of light-induced reactions in metal complexes, which are relevant in photochemistry.
Quantification of Impurities in Pharmaceuticals
- Wagh et al. (2017) developed an HPLC method to quantify impurities in pharmaceuticals, specifically focusing on (4-Bromophenyl){Pyridine-2-yl} Acetonitrile in Brompheniramine Maleate (Wagh, Kothari, & Lokhande, 2017). This highlights the importance of such compounds in ensuring the purity and safety of drugs.
Lanthanide Podates in Supramolecular Chemistry
- Piguet et al. (1996) reported on the synthesis of luminescent heterodinuclear complexes using a segmental ligand containing heterocyclic imines and carboxamide binding units in acetonitrile (Piguet, Bünzli, Bernardinelli, Hopfgartner, Petoud, & Schaad, 1996). This research is significant in the field of luminescence and supramolecular chemistry.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, indicating that it may be harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Properties
IUPAC Name |
2-(2-bromopyridin-4-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-7-5-6(1-3-9)2-4-10-7/h2,4-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBNYXTKBDQXJFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CC#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40700017 | |
| Record name | (2-Bromopyridin-4-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40700017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312325-74-9 | |
| Record name | (2-Bromopyridin-4-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40700017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(1-Aminobutan-2-yl)sulfanyl]-1,4-dichlorobenzene hydrochloride](/img/structure/B1373361.png)




![1-Iodo-3-methylimidazo[1,5-a]pyridine](/img/structure/B1373368.png)




![2-(2-bromoethyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B1373381.png)



